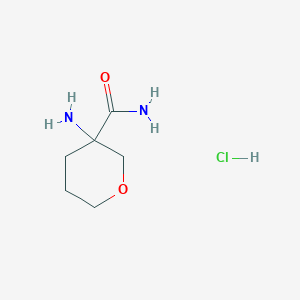
5-(Aminomethyl)-3-(3-methylbutyl)-1,3-oxazolidin-2-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Aminomethyl)-3-(3-methylbutyl)-1,3-oxazolidin-2-one hydrochloride is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains an oxazolidinone ring, which is a five-membered ring with nitrogen and oxygen atoms, and is substituted with an aminomethyl group and a 3-methylbutyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-3-(3-methylbutyl)-1,3-oxazolidin-2-one hydrochloride typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound. For instance, reacting 3-methylbutylamine with glycidol under acidic conditions can form the oxazolidinone ring.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a secondary amine are reacted with the oxazolidinone intermediate.
Formation of the Hydrochloride Salt: The final step involves treating the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would optimize the reaction conditions and minimize human error.
化学反应分析
Types of Reactions
5-(Aminomethyl)-3-(3-methylbutyl)-1,3-oxazolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the oxazolidinone ring to an amino alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles like halides or alkoxides replace the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Alkyl halides, alkoxides, in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxazolidinone derivatives with additional oxygen functionalities.
Reduction: Amino alcohols.
Substitution: Substituted oxazolidinones with various functional groups.
科学研究应用
Chemistry
In chemistry, 5-(Aminomethyl)-3-(3-methylbutyl)-1,3-oxazolidin-2-one hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its structural features make it a potential candidate for the development of enzyme inhibitors or receptor modulators.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
作用机制
The mechanism of action of 5-(Aminomethyl)-3-(3-methylbutyl)-1,3-oxazolidin-2-one hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds with target molecules, while the oxazolidinone ring can participate in various chemical interactions, influencing the compound’s overall activity.
相似化合物的比较
Similar Compounds
5-(Aminomethyl)-3-(3-methylbutyl)-1,3-oxazolidin-2-one: The free base form of the compound.
5-(Aminomethyl)-3-(3-methylbutyl)-1,3-oxazolidin-2-one acetate: An acetate salt form.
5-(Aminomethyl)-3-(3-methylbutyl)-1,3-oxazolidin-2-one sulfate: A sulfate salt form.
Uniqueness
The hydrochloride salt form of 5-(Aminomethyl)-3-(3-methylbutyl)-1,3-oxazolidin-2-one is unique due to its enhanced solubility in water, which can be advantageous in various applications, particularly in biological and medicinal research. The presence of the 3-methylbutyl group also imparts distinct chemical properties, influencing its reactivity and interactions with other molecules.
This detailed overview provides a comprehensive understanding of 5-(Aminomethyl)-3-(3-methylbutyl)-1,3-oxazolidin-2-one hydrochloride, covering its synthesis, reactions, applications, and unique features
属性
IUPAC Name |
5-(aminomethyl)-3-(3-methylbutyl)-1,3-oxazolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-7(2)3-4-11-6-8(5-10)13-9(11)12;/h7-8H,3-6,10H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNPEOQHSNPNBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CC(OC1=O)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
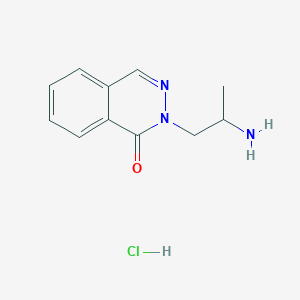
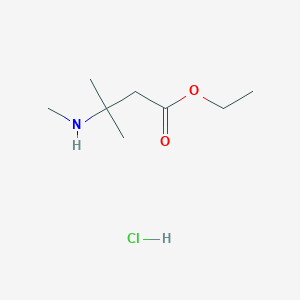

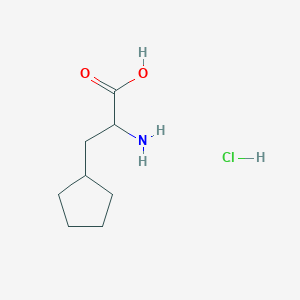
![Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B1377102.png)
![2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B1377105.png)
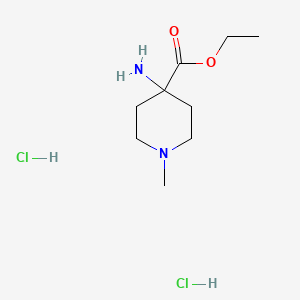
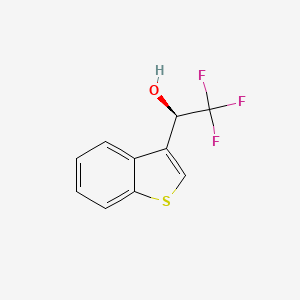
![2-[2-(Dimethylamino)ethanesulfonyl]benzoic acid hydrochloride](/img/structure/B1377110.png)
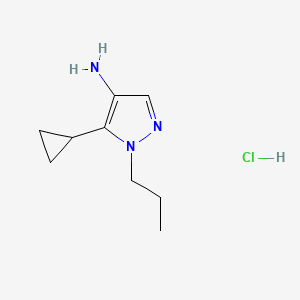
![2-[(Tert-butoxy)carbonyl]-6-oxo-1,2-diazinane-4-carboxylic acid](/img/structure/B1377114.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1377117.png)
![2-[5-(trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile](/img/structure/B1377118.png)
